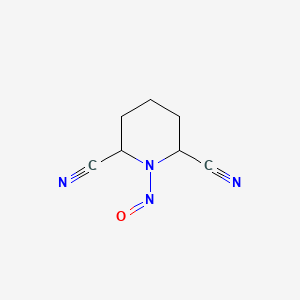
1-Nitrosopiperidine-2,6-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrosopiperidine-2,6-dicarbonitrile is a chemical compound with the molecular formula C7H8N4O. It consists of a piperidine ring substituted with nitroso and dicarbonitrile groups.
Méthodes De Préparation
1-Nitrosopiperidine-2,6-dicarbonitrile can be synthesized through several synthetic routes. One common method involves the nitrosation of piperidine-2,6-dicarbonitrile using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the nitroso compound .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve efficient production .
Analyse Des Réactions Chimiques
1-Nitrosopiperidine-2,6-dicarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group, leading to different products.
Substitution: The nitroso group can be substituted with other functional groups, resulting in a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Nitrosopiperidine-2,6-dicarbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-nitrosopiperidine-2,6-dicarbonitrile involves its interaction with molecular targets and pathways. The compound is known to undergo metabolic activation through cytochrome P450-mediated hydroxylation, leading to the formation of reactive intermediates. These intermediates can interact with DNA and other cellular components, resulting in mutagenic and carcinogenic effects .
Comparaison Avec Des Composés Similaires
1-Nitrosopiperidine-2,6-dicarbonitrile can be compared with other similar compounds, such as N-nitrosopiperidine and N-nitrosopyrrolidine. These compounds share structural similarities but differ in their chemical properties and biological activities .
N-nitrosopiperidine: Similar in structure but with different reactivity and biological effects.
N-nitrosopyrrolidine: Another nitrosamine with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior .
Propriétés
Numéro CAS |
22905-25-5 |
|---|---|
Formule moléculaire |
C7H8N4O |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
1-nitrosopiperidine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7H8N4O/c8-4-6-2-1-3-7(5-9)11(6)10-12/h6-7H,1-3H2 |
Clé InChI |
OQRRSHAAPDDUGY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C(C1)C#N)N=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


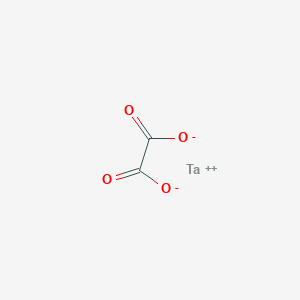

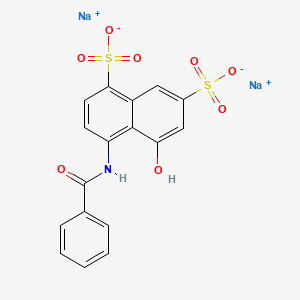
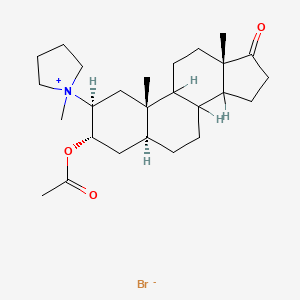
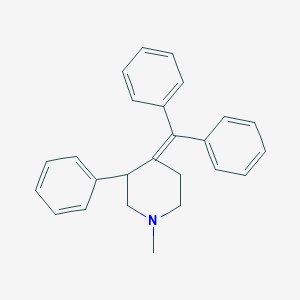
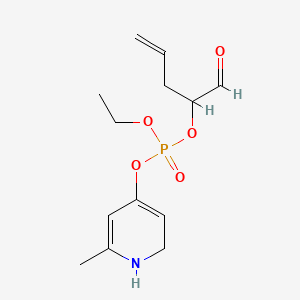
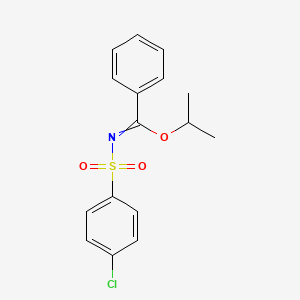
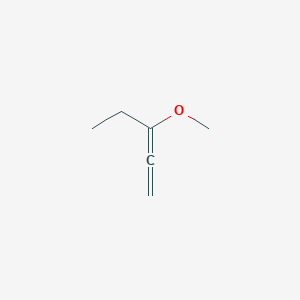


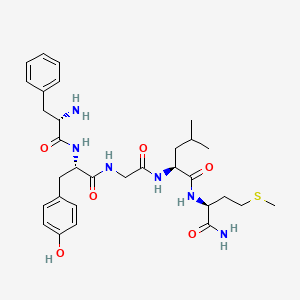

![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)

